

Physical Properties of Tert-butylthiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butylthiourea*

Cat. No.: B1269156

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **tert-butylthiourea**, specifically its melting point and solubility. This document is intended to be a valuable resource for laboratory professionals, offering curated data, detailed experimental protocols for property determination, and a logical workflow for these characterizations.

Core Physical Properties

Tert-butylthiourea presents as a colorless crystal or crystalline powder.^{[1][2]} The physical characteristics of a compound are crucial for its application in research and development, influencing factors such as formulation, reaction conditions, and bioavailability.

Data Presentation

The quantitative and qualitative data for the physical properties of **tert-butylthiourea** are summarized in the table below. It is important to note the discrepancy in the reported melting points, which may be attributable to variations in sample purity or the presence of different crystalline forms. The solubility data available in the public domain is currently qualitative.

Physical Property	Value/Description	Notes
Melting Point	172°C to 176°C	A lower melting point of 81-82°C has also been reported, but the higher range is more frequently cited by chemical suppliers and databases. [1] [2]
Solubility in Water	Soluble, though some sources suggest low solubility. [1] [2]	Quantitative data is not readily available. The compound is described as soluble, but one safety data sheet indicates it is not likely to be mobile in the environment due to low water solubility.
Solubility in Organic Solvents	Soluble in common organic solvents.	Qualitative descriptions indicate solubility, but specific quantitative data in solvents such as ethanol, methanol, acetone, and dichloromethane is not currently published.

Experimental Protocols

To address the absence of definitive quantitative solubility data and to verify the melting point, detailed experimental protocols are provided below. These methodologies are based on standard laboratory practices for physical property determination.

Melting Point Determination via Capillary Method

This protocol outlines the determination of the melting point range of a solid crystalline substance like **tert-butylthiourea** using a melting point apparatus.

Materials and Equipment:

- **Tert-butylthiourea** sample

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer (calibrated)

Procedure:

- Sample Preparation:
 - Place a small amount of the **tert-butylthiourea** sample on a clean, dry watch glass.
 - If the crystals are large, gently grind them to a fine powder using a mortar and pestle.
 - Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.
 - Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.
- Measurement:
 - Insert the capillary tube into the heating block of the melting point apparatus.
 - Place a calibrated thermometer in the designated port of the apparatus.
 - Set the heating rate to a rapid setting initially to determine an approximate melting range.
 - Observe the sample through the magnifying lens.
 - Once an approximate melting point is determined, allow the apparatus to cool.
 - Prepare a new sample and set the heating rate to a slow and steady increase (approximately 1-2°C per minute) starting from a temperature about 20°C below the approximate melting point.

- Record the temperature at which the first signs of melting are observed (the solid begins to shrink and form liquid).
- Continue heating slowly and record the temperature at which the last of the solid melts completely into a liquid.
- The recorded temperature range is the melting point of the sample.
- For accuracy, repeat the measurement with a fresh sample at least two more times and calculate the average melting point range.

Solubility Determination by the Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

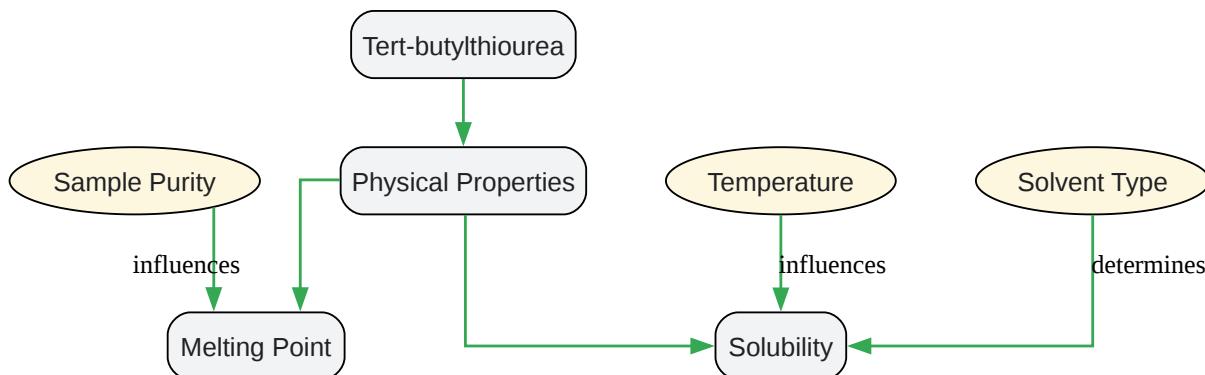
Materials and Equipment:

- **Tert-butylthiourea** sample
- Solvent of interest (e.g., water, ethanol, methanol, acetone, dichloromethane)
- Analytical balance
- Glass vials with screw caps
- Orbital shaker or magnetic stirrer with stir bars
- Constant temperature water bath or incubator
- Syringes and syringe filters (e.g., 0.45 μ m PTFE or other suitable material)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Sample Preparation:


- Add an excess amount of **tert-butylthiourea** to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
- Accurately pipette a known volume of the desired solvent into each vial.
- Securely cap the vials to prevent solvent evaporation.


- Equilibration:
 - Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).
 - Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
- Sample Analysis:
 - Once equilibrium is established, stop the agitation and allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.
 - Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
 - Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of **tert-butylthiourea**.
- Calculation:
 - Calculate the concentration of the original saturated solution, taking into account the dilution factor.

- Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or milligrams per liter (mg/L).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of **tert-butylthiourea**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physical Properties of Tert-butylthiourea: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269156#physical-properties-of-tert-butylthiourea-melting-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com